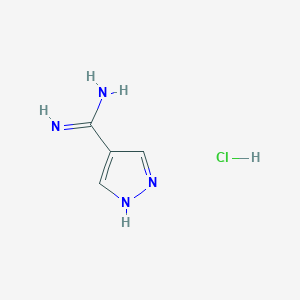

1H-pyrazole-4-carboximidamide hydrochloride

Description

Properties

Molecular Formula |

C4H7ClN4 |

|---|---|

Molecular Weight |

146.58 g/mol |

IUPAC Name |

1H-pyrazole-4-carboximidamide;hydrochloride |

InChI |

InChI=1S/C4H6N4.ClH/c5-4(6)3-1-7-8-2-3;/h1-2H,(H3,5,6)(H,7,8);1H |

InChI Key |

LJDCRROTGHNNFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NN1)C(=N)N.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1H-pyrazole-4-carboximidamide hydrochloride typically involves the reaction of pyrazole or its derivatives with cyanamide or cyanamide derivatives under acidic conditions that generate the hydrochloride salt. The process is carried out in aprotic solvents to avoid peroxide formation and to facilitate product isolation.

Reaction Components and Conditions

| Component | Role | Typical Conditions |

|---|---|---|

| Pyrazole or derivatives | Starting heterocyclic amine | Used in stoichiometric amounts |

| Cyanamide or derivatives | Amidination agent | Equimolar or slight excess |

| Gaseous hydrogen chloride (HCl) | Acid catalyst and salt former | Introduced into solution at elevated temperature (e.g., 80 °C) |

| Aprotic solvent | Reaction medium | Dimethoxyethane, chlorinated hydrocarbons, sulfoxides, ketones, ethers, nitriles |

Preferred solvents include dimethoxyethane, 1,2-dichloroethane, dichloromethane, dimethyl sulfoxide, sulfolane, acetone, methyl ethyl ketone, methyl tert-butyl ether, anisole, diethylene glycol dimethyl ether, and acetonitrile. These solvents are chosen to avoid peroxide formation and to allow efficient reaction and isolation.

Detailed Reaction Procedure

- Dissolve pyrazole and cyanamide in an aprotic solvent such as dimethoxyethane.

- Heat the solution to approximately 80 °C.

- Introduce gaseous hydrogen chloride gradually over a period (e.g., 50 minutes) to promote formation of the hydrochloride salt.

- Upon completion, cool the reaction mixture to precipitate the product.

- Separate the solid product by mechanical means such as filtration, centrifugation, or decanting.

- Optionally, dry the isolated solid under vacuum to remove residual solvents.

Example Synthesis

| Step | Details |

|---|---|

| Starting materials | 48.1 g (0.5 mol) 3,5-dimethylpyrazole; 21.0 g (0.5 mol) cyanamide |

| Solvent | 330 mL dimethoxyethane |

| Reaction temperature | 80 °C |

| HCl introduction time | 50 minutes |

| Product obtained | 3,5-Dimethyl-1H-pyrazole-1-carboxamidine hydrochloride |

| Yield | 82 g (94%) |

| Product form | Colorless crystalline solid |

| Melting point | 148–150 °C (literature: 150 °C) |

This method avoids the use of p-dioxane, a solvent prone to forming explosive peroxides, and aqueous acids, thus minimizing hazardous waste and simplifying disposal.

Comparative Analysis of Preparation Methods

| Aspect | Traditional Method (p-Dioxane/HCl reflux) | Improved Method (Aprotic Solvent + Gaseous HCl) |

|---|---|---|

| Solvent | p-Dioxane (peroxide risk) | Dimethoxyethane or other aprotic solvents |

| Acid source | Aqueous HCl solution | Gaseous hydrogen chloride |

| Reaction conditions | Reflux for 2 hours | Heating at 80 °C with HCl gas introduction |

| Waste generation | Complex aqueous acidic waste | Reduced hazardous waste |

| Product isolation | Filtration after reaction | Mechanical separation + optional vacuum drying |

| Safety considerations | Peroxide formation risk in solvent | Lower risk, safer solvents |

| Yield | Moderate to good | High (up to 94%) |

The improved method represents a safer, more efficient, and environmentally friendly approach to synthesizing this compound.

Research Findings and Applications Related to Preparation

- The amidine group introduced via cyanamide is crucial for the biological activity of the compound, including enzyme inhibition.

- The hydrochloride salt form enhances solubility and stability, which is important for pharmaceutical applications.

- The use of aprotic solvents and gaseous HCl facilitates cleaner reactions with minimal side products, which is beneficial for scale-up and industrial synthesis.

- The compound serves as a building block in medicinal chemistry for the synthesis of derivatives with enhanced biological properties.

Summary Table of Preparation Parameters

| Parameter | Details/Options |

|---|---|

| Starting materials | Pyrazole or derivatives; cyanamide or derivatives |

| Solvents | Dimethoxyethane, DCM, DMSO, sulfolane, acetone, etc. |

| Acid source | Gaseous hydrogen chloride or hydrogen bromide |

| Temperature | ~80 °C |

| Reaction time | Typically 50 minutes to 2 hours |

| Product isolation | Filtration, centrifugation, decanting |

| Post-treatment | Vacuum drying to remove residual solvents |

| Yield | Up to 94% |

| Safety considerations | Avoid peroxide-forming solvents; use aprotic solvents |

Chemical Reactions Analysis

1H-Pyrazole-4-carboximidamide hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: It can be reduced using common reducing agents to yield different reduced forms.

Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Guanylation: It is widely used in the guanylation of amines and peptide synthesis

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Pyrazole-4-carboximidamide hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-pyrazole-4-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, such as estrogen receptors and alcohol dehydrogenase . These interactions lead to various biochemical effects, including the modulation of metabolic pathways and inhibition of specific biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1H-pyrazole-4-carboximidamide hydrochloride with its analogs from the Molecules (2014) study, focusing on substituent effects, physicochemical properties, and biological activity.

Table 1: Key Structural and Functional Differences

Key Findings :

Substituent Position and Bioactivity :

- The position of the carboximidamide group significantly impacts molecular interactions. For example, analogs with substituents at position 5 (e.g., Compounds 1–10) exhibit varied bioactivity depending on electronic and steric effects, whereas the target compound’s carboximidamide at position 4 may alter binding affinity to biological targets like kinases or ion channels .

- Electron-withdrawing groups (e.g., nitro in Compound 9) enhance redox activity but may reduce metabolic stability, while electron-donating groups (e.g., methoxy in Compound 1) improve solubility but lower potency .

Hydrochloride Salt vs. Free Bases :

- The hydrochloride form of 1H-pyrazole-4-carboximidamide increases aqueous solubility compared to free-base analogs (e.g., Compounds 1–11), which is critical for in vivo applications. However, the salt form may also influence pharmacokinetics, such as absorption and half-life .

Halogen Substituents :

- Chloro- and bromo-substituted analogs (Compounds 3, 6, 10) demonstrate stronger antimicrobial and anticancer activity due to halogen bonding with biological targets. The target compound lacks halogen substituents but may compensate with its unique carboximidamide positioning .

Lipophilicity and Permeability :

- Dichlorophenyl-substituted analogs (Compound 6) exhibit higher lipophilicity (logP >3), correlating with improved blood-brain barrier penetration. In contrast, the hydrochloride salt of the target compound likely has lower logP, favoring systemic circulation over CNS targeting .

Biological Activity

Ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoate is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

Ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoate features a pyrazole ring substituted with an amino group and a bromine atom, which may enhance its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures inhibit the growth of various bacterial strains. A notable study reported that a related pyrazole compound demonstrated an MIC (Minimum Inhibitory Concentration) of 62.5 µg/mL against Candida species, suggesting potential antifungal activity .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoate | Candida albicans | 62.5 |

| Related Pyrazole Compound | Salmonella spp. | 62.5 |

Cytotoxicity

The cytotoxic effects of ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoate have been evaluated using cell lines such as HeLa and Vero. Studies indicate that while some pyrazole derivatives exhibit low cytotoxicity, others can significantly affect cell viability. For instance, one study found that a related compound showed over 100% viability in HeLa cells at specific concentrations .

Study on Antimicrobial and Antibiofilm Activities

A recent study focused on the antimicrobial and antibiofilm activities of related pyrazole derivatives against Salmonella spp. The results indicated that these compounds significantly reduced biofilm formation and had potent antimicrobial effects, reinforcing the potential application of pyrazole derivatives in treating bacterial infections .

The biological activity of ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoate may be attributed to its ability to interact with specific biological targets. The guanylation process is one such mechanism where the compound modifies amines, influencing various biochemical pathways including protein synthesis and neurotransmitter regulation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1H-pyrazole-4-carboximidamide hydrochloride derivatives, and how do reaction conditions vary between methods?

- Methodological Answer : Two primary synthetic routes are documented:

- Method A : Reactants are monitored via TLC for reaction completion, followed by cooling, filtration, and recrystallization in ethanol/water. Substituents (e.g., 4-Br, 4-NO₂) influence yields (e.g., 65–80%) and melting points (150–220°C) .

- Method B : Utilizes t-butyl nitrite in dry THF under reflux, with subsequent solvent evaporation and recrystallization. This method is preferred for electron-deficient aryl groups due to enhanced nitrile activation .

- Key Variables : Reaction time, solvent polarity, and substituent electronic effects (e.g., nitro groups accelerate reactivity in Method B).

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is essential:

- TLC monitors reaction progress (Rf values vary with substituents) .

- 1H/13C NMR confirms regiochemistry (e.g., pyrazole proton signals at δ 7.5–8.5 ppm) and substitution patterns .

- IR Spectroscopy identifies functional groups (e.g., amidine C=N stretches at ~1650 cm⁻¹) .

- Melting Point Analysis validates purity; deviations >2°C suggest impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in yield or purity when synthesizing derivatives with electron-withdrawing vs. electron-donating substituents?

- Methodological Answer :

- Electron-Withdrawing Groups (e.g., NO₂) : Higher yields in Method B due to enhanced nitrile reactivity, but may require extended reflux times (8–12 hours). Recrystallization in DMF/water improves purity .

- Electron-Donating Groups (e.g., OCH₃) : Method A is preferable, but lower yields (50–65%) may result from side reactions; silica gel chromatography (ethyl acetate/hexane) removes byproducts .

Q. What experimental strategies are recommended for correlating structural modifications of this compound with antileishmanial activity?

- Methodological Answer :

- In Vitro Assays : Use Leishmania amazonensis promastigotes (e.g., MHOM/BR/LTB0016 strain) to measure IC₅₀ values. Include positive controls (e.g., amphotericin B) .

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., 4-Br, 4-NO₂) and assess cytotoxicity (e.g., MTT assays on mammalian cells) to identify selective analogs .

- Computational Modeling : Dock derivatives into Leishmania target enzymes (e.g., trypanothione reductase) to rationalize activity differences .

Q. How should researchers design control experiments to differentiate between steric and electronic effects in pyrazole-carboximidamide reactivity?

- Methodological Answer :

- Steric Effects : Compare ortho-substituted derivatives (e.g., 2,6-dichlorophenyl) with para-substituted analogs. Reduced yields in ortho derivatives indicate steric hindrance .

- Electronic Effects : Use substituents with similar steric bulk but divergent electronic profiles (e.g., 4-NO₂ vs. 4-OCH₃). Monitor reaction rates via TLC and NMR kinetics .

Data Analysis and Experimental Design

Q. How can researchers address inconsistencies in NMR data for pyrazole-carboximidamide derivatives?

- Methodological Answer :

- Dynamic Effects : Pyrazole ring tautomerism may shift proton signals. Use variable-temperature NMR to identify equilibrium states .

- Impurity Identification : Compare experimental 13C NMR with computational predictions (e.g., DFT calculations) to detect trace byproducts .

Q. What framework should guide the selection of a conceptual model for studying pyrazole-carboximidamide bioactivity?

- Methodological Answer : Align with the quadripolar model:

- Theoretical Pole : Link to antileishmanial mechanisms (e.g., enzyme inhibition).

- Epistemological Pole : Use iterative hypothesis testing (e.g., SAR cycles).

- Morphological Pole : Standardize assay protocols (e.g., parasite culture conditions).

- Technical Pole : Optimize HPLC purity thresholds (>95%) for biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.